[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone
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Overview
Description
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenyl ring substituted with multiple functional groups, including phenoxazinyl and methylbenzoyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Another synthetic route involves the use of Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This method is particularly useful for constructing the phenoxazinyl-substituted phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The phenoxazinyl groups contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzophenone: Known for its use as a photoinitiator in polymer chemistry.
4,4’-Bis(dimethylamino)benzophenone: Used in the production of dyes and pigments.
4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate:
Uniqueness
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone stands out due to its complex structure, which imparts unique electronic and photophysical properties
Properties
Molecular Formula |
C58H40N2O4 |
---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C58H40N2O4/c1-37-19-23-41(24-20-37)57(61)47-35-46(40-29-33-44(34-30-40)60-51-13-5-9-17-55(51)64-56-18-10-6-14-52(56)60)48(58(62)42-25-21-38(2)22-26-42)36-45(47)39-27-31-43(32-28-39)59-49-11-3-7-15-53(49)63-54-16-8-4-12-50(54)59/h3-36H,1-2H3 |
InChI Key |
SKDNDHNYIPQUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C(=O)C7=CC=C(C=C7)C)C8=CC=C(C=C8)N9C1=CC=CC=C1OC1=CC=CC=C19 |
Origin of Product |
United States |
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